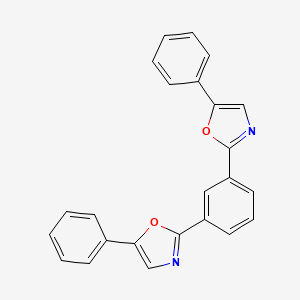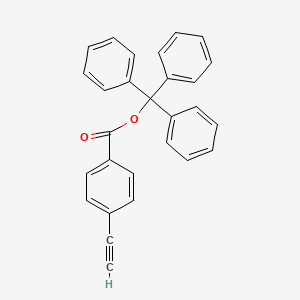![molecular formula C28H22O12S4 B14272216 4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid CAS No. 139995-18-9](/img/structure/B14272216.png)
4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid is a complex organic compound known for its fluorescent properties. It is commonly used as a fluorescent brightener in various industrial applications, including detergents and paper products . The compound’s unique structure allows it to absorb ultraviolet light and emit visible light, making it highly effective in enhancing the appearance of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid typically involves the reaction of 4,4’-biphenyldicarboxaldehyde with 2-sulfophenylacetic acid under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The reaction conditions are carefully controlled to optimize the yield and purity of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid involves the absorption of ultraviolet light and subsequent emission of visible lightThe molecular targets and pathways involved include the interaction with aromatic rings and sulfonic acid groups, which facilitate the absorption and emission of light .
Comparison with Similar Compounds
Similar Compounds
Disodium 4,4’-bis(2-sulphostyryl)biphenyl: Similar in structure and used as a fluorescent brightener.
Benzenesulfonic acid derivatives: Various derivatives with similar fluorescent properties.
Uniqueness
4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid stands out due to its high efficiency in fluorescence and its ability to enhance the appearance of materials significantly. Its unique structure allows for versatile applications in different fields, making it a valuable compound in both research and industry .
Properties
CAS No. |
139995-18-9 |
|---|---|
Molecular Formula |
C28H22O12S4 |
Molecular Weight |
678.7 g/mol |
IUPAC Name |
5-[2-(2-sulfophenyl)ethenyl]-2-[2-sulfo-4-[2-(2-sulfophenyl)ethenyl]phenyl]benzenesulfonic acid |
InChI |
InChI=1S/C28H22O12S4/c29-41(30,31)25-7-3-1-5-21(25)13-9-19-11-15-23(27(17-19)43(35,36)37)24-16-12-20(18-28(24)44(38,39)40)10-14-22-6-2-4-8-26(22)42(32,33)34/h1-18H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40) |
InChI Key |
DBQIOHJQRFRUOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC(=C(C=C2)C3=C(C=C(C=C3)C=CC4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)

![2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol](/img/structure/B14272157.png)

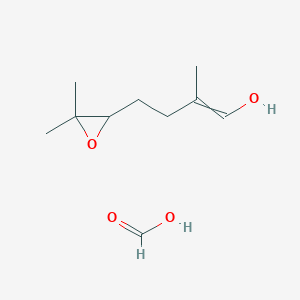


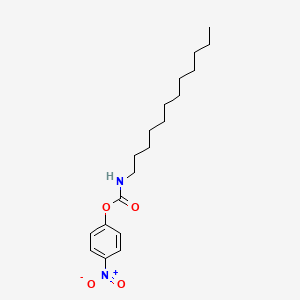
![2-[(Pyren-1-YL)methoxy]ethan-1-amine](/img/structure/B14272185.png)
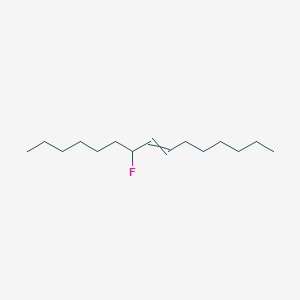
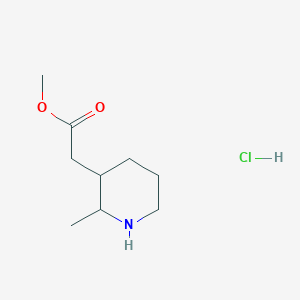
![(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14272211.png)
